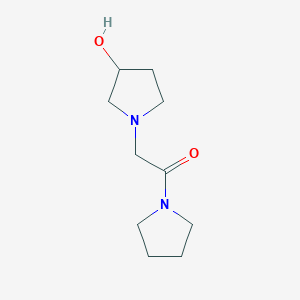![molecular formula C13H17NO B1468528 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol CAS No. 1344861-88-6](/img/structure/B1468528.png)
1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol
Vue d'ensemble
Description
1-[(2E)-3-Phenylprop-2-en-1-yl]pyrrolidin-3-ol, also known as 2E-Phenylpropylpyrrolidin-3-ol or 2E-PPP, is an organic compound belonging to the class of pyrrolidinols. It has a wide range of applications in the fields of biochemistry, pharmacology, and organic chemistry. 2E-PPP has been used in the synthesis of various compounds, as well as in the development of new drugs and treatments.
Applications De Recherche Scientifique
Crystallographic Studies
- The compound (Madeley et al., 2012) has been studied for its crystal structure, revealing significant insights into its molecular conformation.
Synthesis and Chemical Properties
- Pyrrolidines, including compounds related to 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol, have been synthesized and analyzed for their chemical properties and potential applications in medicine and industry (Żmigrodzka et al., 2022).
- A study focused on synthesizing novel pyrrole derivatives of this compound and evaluating their antimicrobial activities, highlighting the importance of the heterocyclic ring in these compounds (Hublikar et al., 2019).
Pharmaceutical Applications
- Research on derivatives of this compound has shown potential in developing new pharmaceutical molecules with improved biological activity. This is due to the flexibility in introducing various substituents into the nucleus of these compounds (Rubtsova et al., 2020).
Biological and Medicinal Research
- Some derivatives have been studied for their antiarrhythmic and antihypertensive effects, demonstrating the potential of pyrrolidine compounds in cardiovascular disease treatment (Malawska et al., 2002).
- The antibacterial, antifungal, antimalarial, and antitubercular properties of spiro[pyrrolidin-2,3′-oxindoles] derivatives have been explored, showing promising results compared to standard drugs (Haddad et al., 2015).
Catalytic Applications
- Derivatives of this compound have been used as catalysts in organic reactions, demonstrating their versatility and effectiveness in various chemical processes (Singh et al., 2009).
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives exhibit diverse biological activities, suggesting they may have various significant effects at the molecular and cellular level .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, suggesting that the action environment may influence the compound’s action .
Propriétés
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-8-10-14(11-13)9-4-7-12-5-2-1-3-6-12/h1-7,13,15H,8-11H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKWQXFCTXCITQ-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



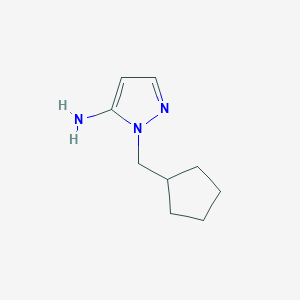
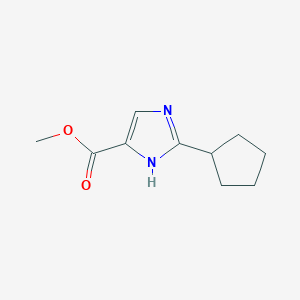



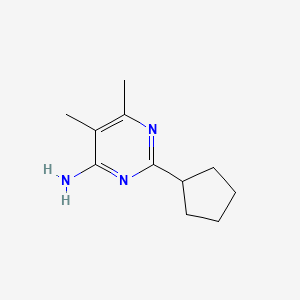
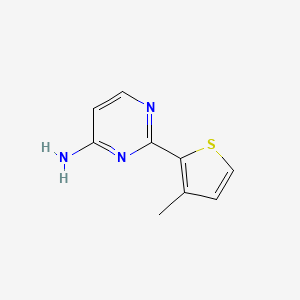

amine](/img/structure/B1468459.png)
![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468460.png)
![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)
![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)
